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Compound of Interest

Compound Name: Anticancer agent 190

Cat. No.: B12368922 Get Quote

Discovery and Development Timeline

AK-I-190 was identified as a novel topoisomerase II inhibitor through research focused on

developing treatments for castration-resistant prostate cancer (CRPC), a form of prostate

cancer that is resistant to androgen deprivation therapy.[1][2] A 2021 study detailed its

mechanism of action and preclinical efficacy.[1][2] The development of AK-I-190 stems from the

synthesis of a series of halogenated 2,4-diphenyl Indeno[1,2-b]pyridinol derivatives designed

as topoisomerase inhibitors.[1] Currently, there is no publicly available information on the

clinical trial status of AK-I-190.

Mechanism of Action

AK-I-190 functions as a catalytic inhibitor of topoisomerase II.[1][2] Unlike topoisomerase II

poisons (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex and lead to DNA

damage, AK-I-190 inhibits the enzyme's activity without this stabilization.[1][2] Its primary

mechanism involves intercalation into DNA, which disrupts the normal function of

topoisomerase II.[1][2][3] This mode of action results in significantly less DNA toxicity compared

to topoisomerase II poisons.[1][2] The inhibition of topoisomerase II by AK-I-190 leads to G1

cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of AK-I-

190.
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Table 1: DNA Binding and Intercalation Properties of AK-I-190

Parameter Value Description

Absorbance Increase (260 nm)

From 0.174 (DNA alone) and

0.075 (AK-I-190 alone) to

0.350 (mixture)

Confirms the binding of AK-I-

190 to calf thymus DNA (ct-

DNA) at a concentration of 200

µM for both.[1]

Stern-Volmer Quenching

Constant (KSV)

52.99 M-1 (in absence of ct-

DNA)

The fluorescence-quenching

ability of iodide ion on AK-I-190

(100 µM) was completely

diminished by the addition of

ct-DNA, indicating

intercalation.[1]

Table 2: In Vitro Efficacy of AK-I-190 in DU145 Prostate Cancer Cells

Experiment Treatment Result

Cell Viability Assay AK-I-190 + Paclitaxel

Significantly decreased cell

viability compared to paclitaxel

alone.[1]

Cell Cycle Analysis AK-I-190

Induced G1 arrest in a time-

and concentration-dependent

manner.[1]

Western Blot Analysis AK-I-190

Downregulated cyclin D1 and

upregulated p27kip1

expression in a time- and

concentration-dependent

manner.[1]

Experimental Protocols
1. kDNA Decatenation Assay
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Purpose: To assess the inhibitory effect of AK-I-190 on the decatenating activity of

topoisomerase II.

Methodology:

Supercoiled kinetoplast DNA (kDNA) is incubated with human DNA topoisomerase IIα.

Varying concentrations of AK-I-190 or a control inhibitor (etoposide) are added to the

reaction mixture.

The reaction is allowed to proceed, and then stopped.

The products are separated by agarose gel electrophoresis.

The retention of kDNA in its catenated (linked) form indicates inhibition of topoisomerase

II.[1][3]

2. Cleavage Complex Assay

Purpose: To determine if AK-I-190 is a topoisomerase II poison by assessing the formation of

the DNA-enzyme cleavage complex.

Methodology:

Supercoiled plasmid DNA (pBR322) is pre-incubated with DNA topoisomerase IIα.

AK-I-190 or a known poison (etoposide) is added.

After incubation, the reaction is analyzed by agarose gel electrophoresis.

The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the

cleavage complex, a characteristic of topoisomerase II poisons. AK-I-190 did not generate

the linear form of DNA.[1][3]

3. Band Depletion Assay

Purpose: To further confirm that AK-I-190 is a catalytic inhibitor by measuring the amount of

DNA-unbound topoisomerase IIα.
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Methodology:

Cells are treated with a vehicle, etoposide, or AK-I-190.

The cells are lysed with a denaturing buffer and centrifuged.

The supernatant, containing DNA-unbound topoisomerase IIα, is collected.

The amount of topoisomerase IIα in the supernatant is evaluated by Western blotting. A

decrease in free topoisomerase IIα indicates its covalent binding to DNA.[1][3]

4. Cell Viability Assay (WST assay)

Purpose: To measure the effect of AK-I-190 on the proliferation of cancer cells.

Methodology:

DU145 cells are seeded in 96-well plates.

After 24 hours, the cells are treated with AK-I-190 alone or in combination with paclitaxel

for 72 hours.

A water-soluble tetrazolium salt (WST) reagent (Ez-cytoX) is added to each well.

The absorbance is measured using a microplate reader to determine the number of viable

cells.[1]

5. Cell Cycle Analysis

Purpose: To determine the effect of AK-I-190 on the cell cycle progression of cancer cells.

Methodology:

DU145 cells are treated with varying concentrations of AK-I-190 for different time points.

The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g.,

propidium iodide).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8538266/
https://www.researchgate.net/figure/AK-I-190-inhibits-topoisomerase-II-inhibition-as-a-catalytic-inhibitor-A-kDNA_fig2_355435664
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538266/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The DNA content of the cells is analyzed by flow cytometry to determine the percentage of

cells in each phase of the cell cycle (G1, S, G2/M).[1]
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Caption: Mechanism of action for AK-I-190.
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Caption: Workflow for cell cycle analysis.

Other "Anticancer agent 190" Compounds
Anticancer agent 190 (compound 3e)

This compound is described as an inhibitor of both Kinesin Spindle Protein (KSP) and PI3Kδ,

with activity against breast cancer. Limited information is available regarding its detailed

discovery and development timeline.

NC-190
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NC-190 is a benzo[a]phenazine derivative that has been evaluated for its in vitro antitumor

activity. It has shown strong growth inhibition against various murine and human tumor cell

lines. Studies have indicated that NC-190 interacts with DNA, although weakly compared to

classical intercalating drugs, and causes a reduction in DNA synthesis. Some benzophenazine

derivatives, including NC-190, have entered clinical studies due to their broad antitumor

activity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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